molecular formula C7H7IN2 B072108 4-Cyano-1-methylpyridinium iodide CAS No. 1194-04-3

4-Cyano-1-methylpyridinium iodide

Cat. No. B072108
CAS RN: 1194-04-3
M. Wt: 246.05 g/mol
InChI Key: HQYMOWHFGSCKGU-UHFFFAOYSA-M
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Description

4-Cyano-1-methylpyridinium iodide (abbreviated CMP) is a chemical compound that has been widely used in scientific research due to its unique properties. CMP is a quaternary ammonium salt and belongs to the pyridinium family. It is a white crystalline powder that is soluble in water and organic solvents. CMP has been used in various applications, including synthesis, catalysis, and as a reagent in organic chemistry.

Scientific Research Applications

  • Red Salt Derivation : Nguyen et al. (2016) investigated the crystal structures of red salts derived from yellow 4-cyano-1-methylpyridinium iodide. These salts, obtained unexpectedly in water or methanol solution, are not widely described in chemical literature, suggesting a novel area of research in crystallography and materials science (Nguyen et al., 2016).

  • Reaction with Hydroxylamine : Möhrle and Niessen (2000) explored the reaction of N-alkylpyridinium salts with hydroxylamine, noting that 4-cyano-1-methylpyridinium iodides undergo no ring cleavage but alter the functional group. This indicates potential applications in organic synthesis and chemical transformations (Möhrle & Niessen, 2000).

  • Aqueous Ammonia or Amine Solutions : Moracci et al. (1979) studied the reaction of 3-cyano-1-methylpyridinium iodide with aqueous methylamine or ethylamine, leading to various chemical products. This study contributes to understanding the reactivity and potential applications in creating novel compounds (Moracci et al., 1979).

  • Weak Hydrogen Bonds Influence : Koplitz et al. (2003) analyzed how weak hydrogen bonds affect the properties of 3-cyano-N-methylpyridinium chloride and iodide. This research is valuable for understanding molecular interactions and designing materials with specific properties (Koplitz et al., 2003).

  • Pyridinium–Metal Iodide Complexes : Glavcheva et al. (2004) synthesized new pyridinium–metal iodide complexes and found that 4-cyano-1-methylpyridinium iodides form crystalline complexes with specific metals. This has implications in the development of nonlinear optical materials (Glavcheva et al., 2004).

  • Nucleophilic Replacements : Landquist (1976) noted that the cyano-group in 1-alkyl-4-cyanopyridinium salts is easily replaced by hydrazine or aliphatic amines, which is significant for chemical synthesis and modification processes (Landquist, 1976).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-methylpyridin-1-ium-4-carbonitrile;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMOWHFGSCKGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380255
Record name 4-Cyano-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194-04-3
Record name Pyridinium, 4-cyano-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-04-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 122827
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194043
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Record name 1194-04-3
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Record name 4-Cyano-1-methylpyridin-1-ium iodide
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URL https://comptox.epa.gov/dashboard/DTXSID20380255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-cyano-1-methylpyridinium iodide and how do these influence its crystal packing?

A1: this compound (C₇H₇N₂⁺·I⁻) is an ionic compound comprising a 4-cyano-1-methylpyridinium cation and an iodide anion. The crystal structure is characterized by weak interactions, primarily C—H⋯N hydrogen bonds, that dictate its packing arrangement. [, ] Specifically, the cations form inversion-related dimers through pairwise C—H⋯N hydrogen bonds between the cyano group of one molecule and a hydrogen atom on the pyridine ring of another. [] These dimers further interact via C—H⋯N hydrogen bonds, generating layers within the crystal lattice. [] Additionally, C—H⋯I interactions between the cation and the iodide anion link these layers, forming the three-dimensional structure. []

Q2: Has this compound been used in the synthesis of any other compounds, and if so, what is its role?

A2: Yes, this compound has been used as a starting material in the synthesis of bis(4-cyano-1-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2S,S′)cuprate(II). [] In this synthesis, it reacts with copper(II) chloride dihydrate and disodium maleonitriledithiolate to yield the desired cuprate(II) complex. [] The 4-cyano-1-methylpyridinium cation acts as a counterion to the negatively charged cuprate(II) complex in the final compound. []

Q3: Have there been any computational studies performed on this compound or its derivatives, and what insights have they provided?

A3: Yes, dispersion-corrected density functional theory (DFT-D) calculations have been employed to investigate the energetic aspects of the solid-state structures of 4-cyano-1-methylpyridinium hexafluoridophosphate and its isomers. [] These calculations provided insights into the weak interactions, such as C—H⋯F hydrogen bonds and P—F⋯π interactions, contributing to the stability and packing arrangements observed in their crystal structures. [] Such computational approaches can be valuable tools for understanding the structural and energetic properties of this class of compounds.

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